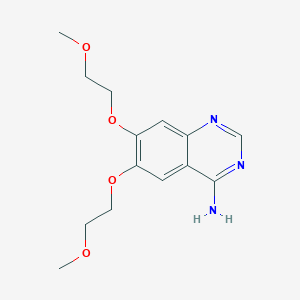
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a quinazoline derivative known for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of anticancer agents such as erlotinib hydrochloride . This compound is characterized by its two methoxyethoxy groups attached to the quinazoline ring, which contribute to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps:
Starting Materials: The process begins with 3,4-dihydroxybenzaldehyde, which is reacted with a bromo derivative of ethyl methyl ether to form 3,4-bis(2-methoxyethoxy)benzaldehyde.
Conversion to Benzonitrile: This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile through a nitration reaction.
Reduction and Formylation: The nitro group is reduced to an amino group, yielding 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Industrial Production Methods
Industrial production of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
6,7-bis(2-methoxyethoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is utilized in the synthesis of erlotinib hydrochloride, where a chlorinated intermediate is substituted with piperazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis from nitro to amino derivatives.
Common Reagents and Conditions
Oxalyl Chloride or Thionyl Chloride: Used for chlorination steps.
Piperazine: Used in nucleophilic substitution reactions.
Methanolic/Ethanolic Hydrochloric Acid: Used for the final conversion to erlotinib hydrochloride.
Major Products
The major product formed from these reactions is erlotinib hydrochloride, a potent anticancer agent .
Aplicaciones Científicas De Investigación
6,7-bis(2-methoxyethoxy)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of erlotinib hydrochloride, which is used to treat non-small cell lung cancer and pancreatic cancer.
Biological Studies: The compound’s derivatives are studied for their potential anticancer activities, particularly their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase.
Pharmacological Research: Research focuses on its role in developing new quinazoline-based drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, particularly in its derivative form as erlotinib hydrochloride, involves:
Inhibition of EGFR Tyrosine Kinase: The compound binds to the ATP binding site of the EGFR, inhibiting its phosphorylation and blocking signal transduction pathways that promote tumor cell growth and survival
Induction of Apoptosis: By blocking EGFR signaling, the compound induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another quinazoline-based EGFR inhibitor used in cancer treatment.
Afatinib: A similar compound with irreversible binding to EGFR.
Lapatinib: Targets both EGFR and HER2 receptors.
Uniqueness
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR . This makes it a valuable intermediate in the synthesis of highly effective anticancer agents like erlotinib hydrochloride .
Propiedades
Fórmula molecular |
C14H19N3O4 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N3O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |
Clave InChI |
FITYFYMINUEMHW-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
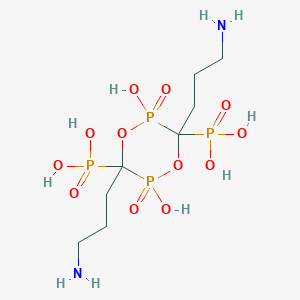
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
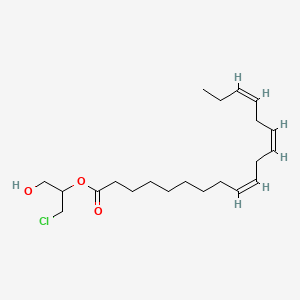

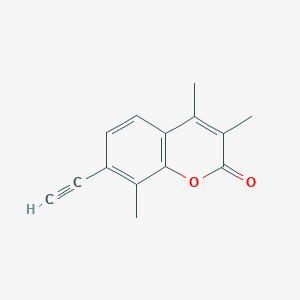

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
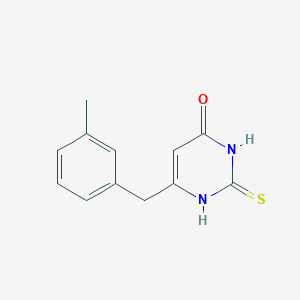
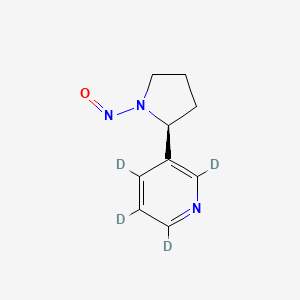
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
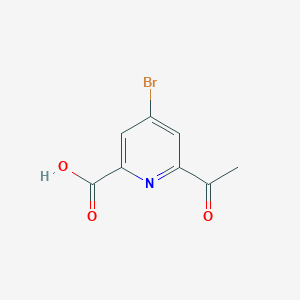
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
